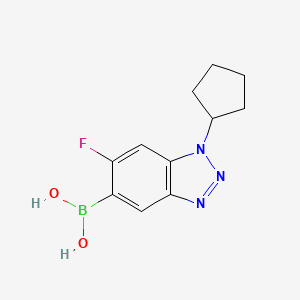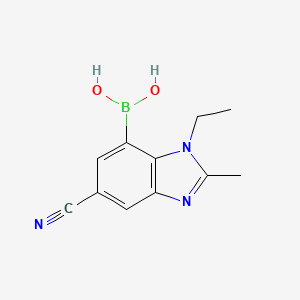
(1-Cyclopentyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Cyclopentyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid is an organoboron compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a benzotriazole ring, which is further substituted with a cyclopentyl and a fluoro group. The unique structure of this compound imparts it with distinct chemical properties and reactivity, making it a valuable tool in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopentyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid typically involves the formation of the benzotriazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors to form the benzotriazole ring, followed by borylation using boronic acid derivatives under suitable conditions. The reaction conditions often include the use of palladium catalysts and bases to facilitate the borylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1-Cyclopentyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the benzotriazole ring.
Aplicaciones Científicas De Investigación
(1-Cyclopentyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is explored for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer therapy.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (1-Cyclopentyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The benzotriazole ring can also participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity to biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications but lacks the additional functional groups present in (1-Cyclopentyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid.
4-Formylphenylboronic acid: Another boronic acid derivative with an aldehyde group, used in carbohydrate chemistry and as a building block in organic synthesis.
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopentyl group, a fluoro group, and a benzotriazole ring, which imparts it with distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
(1-cyclopentyl-6-fluorobenzotriazol-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BFN3O2/c13-9-6-11-10(5-8(9)12(17)18)14-15-16(11)7-3-1-2-4-7/h5-7,17-18H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGYNSXPENFVKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1F)N(N=N2)C3CCCC3)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Pyrimidin-2-yloxy)phenyl]boronic acid](/img/structure/B7954783.png)
![[4-(4-Methoxyphenyl)pyrimidin-5-yl]boronic acid](/img/structure/B7954797.png)

![{2-Fluoro-3-[(4-methylpiperazin-1-yl)methyl]phenyl}boronic acid](/img/structure/B7954801.png)

![[2-Chloro-4-(4-ethylpiperazin-1-yl)phenyl]boronic acid](/img/structure/B7954817.png)
![[4-(1-Ethylpyrazol-3-yl)phenyl]boronic acid hydrochloride](/img/structure/B7954827.png)




